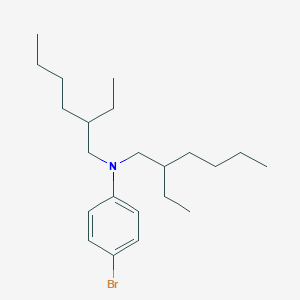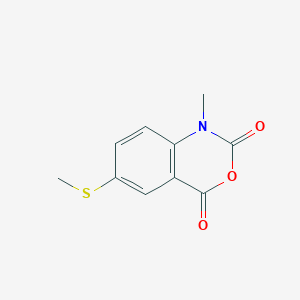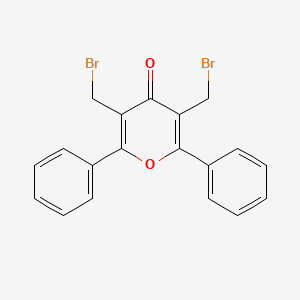![molecular formula C5H4N4OS4 B15161790 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 142521-63-9](/img/structure/B15161790.png)
5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole: is a heterocyclic compound featuring a thiadiazole ring structure. Thiadiazoles are a sub-family of azole compounds, characterized by a five-membered ring containing one sulfur and two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole typically involves the reaction of thiadiazole derivatives with sulfinyl and sulfanyl groups. One common method includes the reaction of isothiocyanates with amidines, which leads to the formation of the thiadiazole ring through oxidative S–N bond formation . Another method involves the use of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine .
Industrial Production Methods: Industrial production of thiadiazole derivatives often employs large-scale reactions in reactors with controlled conditions. For example, the reaction of double thiourea with a catalyst and solvent under reflux conditions at 105°C, followed by cooling, filtration, and drying, yields the desired thiadiazole compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfinyl groups to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole is used as a building block for synthesizing more complex molecules.
Biology and Medicine: Thiadiazole derivatives have shown promise in medicinal chemistry due to their biological activities. They exhibit antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, thiadiazole compounds are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their stability and reactivity make them suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound’s mesoionic nature allows it to cross cellular membranes and bind to enzymes or receptors, modulating their activity. For example, thiadiazole derivatives can inhibit enzymes like carbonic anhydrase, leading to therapeutic effects such as diuresis or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Comparison: While all these compounds share the thiadiazole ring structure, 5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. For instance, the presence of sulfinyl and sulfanyl groups enhances its reactivity and potential for forming diverse derivatives .
Eigenschaften
CAS-Nummer |
142521-63-9 |
|---|---|
Molekularformel |
C5H4N4OS4 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
5-(1,2,4-thiadiazol-5-ylsulfinylmethylsulfanyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C5H4N4OS4/c10-14(5-7-2-9-13-5)3-11-4-6-1-8-12-4/h1-2H,3H2 |
InChI-Schlüssel |
QUDWMVPMOIJDEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NSC(=N1)SCS(=O)C2=NC=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)

![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)

![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)

![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)



